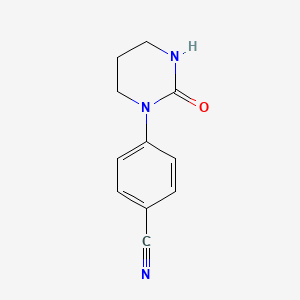

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile

Description

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.23 g/mol It is characterized by the presence of a diazinane ring fused with a benzonitrile moiety

Properties

IUPAC Name |

4-(2-oxo-1,3-diazinan-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-8-9-2-4-10(5-3-9)14-7-1-6-13-11(14)15/h2-5H,1,6-7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHLNECAEDCZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with a diazinane derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The diazinane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted diazinane derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound 4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile features a diazinane ring fused with a benzonitrile moiety. Its unique structure contributes to its reactivity and potential applications in synthesizing biologically active compounds.

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. Compounds with similar structural features have shown efficacy against various cancer cell lines. For instance, derivatives of diazinane compounds have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

2. Antiviral Activity

Research into the antiviral properties of heterocyclic compounds has identified several candidates for further investigation. The structural similarity of this compound to known antiviral agents suggests it may possess similar activity against viral pathogens .

3. Neuroprotective Effects

There is emerging evidence that compounds containing the diazinane structure can exhibit neuroprotective properties. This has implications for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science Applications

1. Polymer Chemistry

this compound can serve as a building block in polymer synthesis due to its reactive functional groups. Its incorporation into polymers could enhance mechanical properties and thermal stability, making it suitable for advanced material applications .

2. Sensor Development

The compound's electronic properties make it a candidate for use in sensor technology. Its ability to interact with various analytes could be harnessed to develop sensitive detection methods for environmental monitoring or biomedical diagnostics .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized various assays to measure cell viability and apoptosis induction, providing quantitative data on the compound's effectiveness.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Triple-negative) | 10 | Inhibition of proliferation through cell cycle arrest |

Case Study 2: Antiviral Properties

In another study focusing on antiviral activity, researchers synthesized several derivatives of this compound and tested their efficacy against HIV and HCV. The results indicated that some derivatives significantly inhibited viral replication.

| Compound | HIV IC50 (µM) | HCV IC50 (µM) |

|---|---|---|

| Compound A (Derivatives of the target) | 5 | 20 |

| Compound B (Control) | 30 | 40 |

Mechanism of Action

The mechanism of action of 4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- 4-(2-Oxotetrahydropyrimidin-1-yl)benzonitrile

- 4-(2-Oxo-1,3-oxazinan-1-yl)benzonitrile

- 4-(2-Oxo-1,3-thiazinan-1-yl)benzonitrile

Uniqueness

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile is unique due to its specific diazinane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

4-(2-Oxo-1,3-diazinan-1-yl)benzonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a diazinane ring structure, which is known to influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

- Molecular Formula : CHNO

- Molecular Weight : 198.21 g/mol

- Structure : The compound possesses a benzonitrile moiety linked to a diazinane derivative, contributing to its unique biological properties.

This compound interacts with various biological targets, primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : It may bind to receptors that regulate signaling pathways, influencing cellular responses and proliferation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

- In studies involving breast cancer cell lines (e.g., MCF-7), related compounds demonstrated IC values ranging from 0.09 to 157.4 µM, indicating varying degrees of inhibition on cell proliferation .

Antiviral Activity

The compound is also being investigated for its potential as an antiviral agent. Preliminary studies suggest it may act as a biochemical probe in the context of viral infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC (µM) |

|---|---|---|---|

| 4-(2-Oxotetrahydropyrimidin-1-yl)benzonitrile | Structure | Anticancer | 0.30 - 157.4 |

| 4-(2-Oxo-1,3-thiazinan-1-yl)benzonitrile | Structure | Antiviral | Not specified |

Case Studies

Several studies have explored the effects of similar compounds on cancer cells:

- Study on Breast Cancer Cells : A study assessed the effects of various benzoxazines on MCF-7 and other breast cancer cell lines, revealing significant inhibition of proliferation correlated with oxidative stress mechanisms .

- Antiviral Drug Development : Research involving the structural analysis of small-molecule antiviral drugs has highlighted the importance of heterocyclic compounds in drug design and their role in inhibiting viral replication pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.